1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the p-tolyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 3-fluorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the urea moiety to a more oxidized form.
Reduction: Reduction reactions could target the pyridazinone ring or the urea linkage.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro or hydroxyl derivative, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
- 1-(3-bromophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
- 1-(3-methylphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Uniqueness
The presence of the fluorine atom in 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea might confer unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-15-6-8-16(9-7-15)19-10-11-20(27)26(25-19)13-3-12-23-21(28)24-18-5-2-4-17(22)14-18/h2,4-11,14H,3,12-13H2,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNBDGHXQJQFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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